molecular formula C13H21NO3 B1290403 Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-55-9

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1290403
CAS No.: 203662-55-9
M. Wt: 239.31 g/mol
InChI Key: AQNPHZHLJTXPKM-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9) is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core with a formyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 6. Its molecular formula is C₁₂H₁₉NO₃, and it is commonly used as a versatile intermediate in pharmaceutical synthesis, particularly for constructing rigid, three-dimensional scaffolds. The formyl group enables further functionalization via nucleophilic addition or condensation reactions, making it valuable for drug discovery .

Properties

IUPAC Name

tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNPHZHLJTXPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179578
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-55-9
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-55-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Organic Synthesis

This method typically involves several reactions that transform simpler starting materials into the desired compound. The following steps outline a general synthetic route:

  • Formation of the Spirocyclic Core :

    • Starting from a suitable azaspiro compound, a formyl group is introduced at the 2-position through a formylation reaction, often using reagents like formic acid or other formylating agents.
  • Esterification :

    • The carboxylic acid functionality is converted to an ester by reacting with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield tert-butyl esters.
  • Purification :

    • The crude product is purified using techniques such as column chromatography or recrystallization to isolate this compound in high purity.

Reaction Conditions and Catalysts

The synthesis often requires specific conditions to optimize yield and purity:

  • Solvents : Common solvents include dichloromethane, tetrahydrofuran, or ethanol, depending on the solubility of reactants and products.

  • Temperature Control : Reactions are typically conducted at controlled temperatures (often room temperature to reflux conditions) to prevent side reactions.

  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) may be employed during esterification steps to enhance reaction rates.

Chemical Reactions Involved

Key Reactions

The following reactions are critical in the preparation of this compound:

Reaction Type Description
Formylation Introduction of the formyl group at the 2-position using formic acid.
Esterification Conversion of carboxylic acid to an ester using tert-butanol and acid catalyst.
Purification Isolation of the final product via chromatography or recrystallization.

Analysis of Reaction Mechanisms

Understanding the mechanisms involved in the synthesis of this compound can provide insights into optimizing these processes:

  • Formylation Mechanism :

    • The formylation reaction typically proceeds through electrophilic attack by a nucleophile on a carbon atom in the azaspiro compound, facilitated by acidic conditions.
  • Esterification Mechanism :

    • In esterification, the carboxylic acid reacts with alcohol, leading to the formation of an ester via nucleophilic acyl substitution.

Data Summary Table

Property Value
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS Number 203662-55-9
Typical Yield 50% - 85% per step
Common Solvents Dichloromethane, THF
Key Reagents Formic acid, tert-butanol

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate serves as a versatile building block for synthesizing more complex spirocyclic compounds. Its unique structure allows chemists to create derivatives with varied functionalities, which can be tailored for specific applications.

Synthetic Routes

The synthesis typically involves:

  • Cyclization Reactions : Using precursors with amine and aldehyde groups.
  • Formylation Reactions : Such as the Vilsmeier-Haack reaction.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutics.

Case Studies

Recent studies have demonstrated its effectiveness against various biological targets:

  • Antitubercular Activity : Compounds derived from the azaspiro framework have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong activity .

Material Science

This compound is utilized in developing novel materials, such as spirocyclic polymers, which exhibit unique mechanical and thermal properties.

Catalysis

The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes. Its spirocyclic nature contributes to its effectiveness as a catalyst.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The formyl group can participate in hydrogen bonding or covalent interactions with the target, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203661-71-6)
  • Structural Difference : The formyl group (-CHO) is replaced by a ketone (-C=O).
  • Synthesis : Prepared via oxidation or direct cyclization. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate undergoes Boc deprotection and subsequent ethylation to yield ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate .
  • Reactivity : The ketone group is less reactive than the aldehyde, making it more stable but less versatile for further derivatization.
  • Analytical Data : Reported $ ^1H $ NMR (CDCl₃, 400 MHz): δ 3.63–3.43 (m, 4H), 3.05 (br AB quartet, 4H), 1.27 (t, 3H) .
Tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-30-6)
  • Structural Difference: The formyl group is replaced by an amino (-NH₂) group.
  • Applications: Amino derivatives are critical for peptide coupling or as ligands in catalysis. The compound has a high similarity score (0.98) to the target molecule .
  • Purity : Available at 98% purity for research use .
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS: 129321-82-0)
  • Structural Difference : The formyl group is replaced by a hydroxymethyl (-CH₂OH) group.
  • Properties : Increased polarity compared to the formyl analog, affecting solubility and pharmacokinetic profiles.
  • Availability : Sold at 96–97% purity, typically stored under refrigeration .

Ring Size and Positional Isomers

Tert-butyl 2-formyl-6-azaspiro[2.5]octane-6-carboxylate (CAS: 1416176-10-7)
  • Structural Difference : The spiro system is [2.5] instead of [3.4], altering ring strain and conformational flexibility.
  • Applications : Smaller spiro rings may enhance metabolic stability in drug candidates .
Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
  • Structural Difference : Incorporates a second nitrogen atom (2,6-diaza) and a benzyl substituent.
  • Use : The diaza structure expands hydrogen-bonding capabilities, useful in kinase inhibitors .

Stereochemical Variants

  • Tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (C1)
    • Stereochemistry : The (6S) configuration is confirmed via X-ray crystallography and synthetic correlation with ethyl analogs .
    • Relevance : Stereochemistry significantly impacts biological activity, as seen in M4 receptor agonists (e.g., EC₅₀ = 201 nM for chiral derivatives) .

Comparative Data Table

Compound Name (CAS) Functional Group Spiro System Key Applications Purity (%) Reference
Target: 203662-55-9 Formyl (-CHO) [3.4] Aldehyde-mediated coupling 95
203661-71-6 Ketone (-C=O) [3.4] Stable intermediate >95
1251010-30-6 Amino (-NH₂) [3.4] Peptide synthesis 98
129321-82-0 Hydroxymethyl [3.4] Polar building block 96–97
1416176-10-7 Formyl (-CHO) [2.5] Conformationally restricted analogs 95

Biological Activity

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 203662-55-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its chemical characteristics, synthesis methods, and biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 97% purity for research purposes .

The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various routes, including:

  • Annulation Strategies : The synthesis involves cyclization methods that incorporate readily available starting materials, allowing for efficient formation of the spirocyclic structure. Three successful synthetic routes have been documented, utilizing different annulation techniques to form the azaspiro framework .
  • Microwave-Assisted Synthesis : This modern approach enhances reaction rates and yields, making it a preferred method in contemporary organic synthesis for compounds like this one .

Biological Activity

The biological activity of this compound is primarily associated with its potential as a therapeutic agent. Key areas of research include:

Anticancer Potential

Preliminary investigations suggest that azaspiro compounds may possess anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Case Study 1: Synthesis and Evaluation

In a study published by RSC Publishing, researchers synthesized several azaspiro compounds and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing biological efficacy, suggesting that further exploration of this compound could yield promising results in drug development .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis involving related compounds indicated that modifications at the carboxylic acid moiety significantly influenced biological activity. This insight can guide future research on this compound to optimize its therapeutic potential .

Q & A

What are the key considerations for synthesizing tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate?

Basic Question
The synthesis typically involves strategic protection/deprotection and functionalization steps. For example, the tert-butyloxycarbonyl (Boc) group in similar spirocyclic compounds is removed using HCl in 1,4-dioxane, followed by reactions with electrophiles (e.g., ethyl chloroformate in ). For the formyl group, a Vilsmeier-Haack reaction or oxidation of a primary alcohol (e.g., using Dess-Martin periodinane) could be employed. Key considerations include:

  • Protection : Ensure the Boc group remains intact during formylation by using mild conditions.
  • Reactivity : The spirocyclic nitrogen may require temporary protection (e.g., benzyl or Fmoc groups) to avoid side reactions during formylation .
  • Purification : Use column chromatography or recrystallization to isolate the product, confirmed by TLC and spectroscopic methods.

How is the compound characterized using spectroscopic methods?

Basic Question
Characterization relies on integrating NMR, IR, and mass spectrometry :

  • ¹H NMR : Peaks for the formyl proton (~9-10 ppm) and spirocyclic protons (e.g., δ 3.05 for geminal protons in ). Splitting patterns distinguish axial/equatorial conformers.
  • 13C NMR : The formyl carbon appears at ~190-200 ppm, while the Boc carbonyl resonates near 155 ppm.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O of Boc and formyl groups).
  • MS : Molecular ion peaks (e.g., ESI-MS) confirm the molecular weight (C₁₃H₂₁NO₄: calculated 255.3 g/mol). Cross-reference with HPLC purity data (e.g., ’s 95.9% peak area for a related compound) .

What safety precautions are necessary when handling this compound?

Basic Question
Based on analogous compounds ( ):

  • Hazards : Potential acute toxicity (H302, H315, H319), respiratory irritation (H335), and flammability (H220).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • Storage : Keep in a dark, dry place at 2–8°C under inert gas (e.g., N₂) to prevent decomposition .

How does the formyl group influence the reactivity of the spirocyclic core?

Advanced Question
The formyl group introduces electrophilic reactivity , enabling:

  • Nucleophilic additions : Hydrazine or Grignard reagents can form hydrazones or alcohols.
  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki) after conversion to a triflate.
  • Steric effects : The spirocyclic structure restricts conformational flexibility, potentially directing regioselectivity in reactions. Compare with hydroxyl or oxo derivatives (), where hydrogen bonding alters solubility and reactivity .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Question
Contradictions (e.g., unexpected NMR splitting or HPLC retention times) require:

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals form).
  • Dynamic effects : Variable-temperature NMR to assess conformational exchange (e.g., spiro ring puckering).
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software). ’s HPLC data (95.9% purity) supports structural homogeneity despite minor impurities .

What role does this compound play in synthesizing pharmacologically active molecules?

Advanced Question
The spirocyclic scaffold is a versatile intermediate for drug discovery:

  • Kinase inhibitors : The formyl group can be derivatized to form Schiff bases with amino groups in target proteins.
  • Peptidomimetics : The rigid spiro structure mimics peptide turn motifs. For example, Pfizer’s patent () uses similar intermediates for kinase inhibitors.
  • Prodrugs : The Boc group enhances solubility for in vivo studies, while the formyl group allows conjugation to targeting moieties .

How to optimize reaction conditions for introducing the formyl group without side reactions?

Advanced Question
Key strategies include:

  • Temperature control : Low temperatures (−78°C to 0°C) minimize over-oxidation or decomposition.
  • Catalyst selection : Use TEMPO/NaClO for selective alcohol-to-aldehyde oxidation.
  • Protection : Temporarily protect the spirocyclic nitrogen with a stable group (e.g., benzyl) to avoid formylation at unintended sites. Monitor reaction progress via in-situ IR or LC-MS .

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